![molecular formula C17H15FN4O3S B4501046 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4501046.png)
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
Overview
Description
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, substituted with a fluoro-methoxyphenyl group and a thiazolylideneacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluoro-Methoxyphenyl Group: This step involves the use of electrophilic aromatic substitution reactions, where the fluoro and methoxy groups are introduced onto the phenyl ring.
Formation of the Thiazolylideneacetamide Moiety: This can be synthesized through the condensation of thioamides with α-haloacetamides under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone derivative.
Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
- Methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
Uniqueness
Compared to similar compounds, 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is unique due to its thiazolylideneacetamide moiety, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a pyridazinone derivative that has gained attention for its potential biological activities. This article reviews various studies on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a pyridazinone core with a fluoro-methoxyphenyl group and a thiazole moiety, contributing to its unique biological properties. The molecular formula is with a molecular weight of approximately 415.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C22H22FN3O3 |
Molecular Weight | 415.4 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, particularly against various cancer cell lines. Notably, it has been evaluated for its cytotoxic effects on breast cancer cells (MCF-7 and MDA-MB-468) using MTT assays.
Case Study Findings:
- Cytotoxicity: The compound showed growth inhibitory activity with GI50 values below 20 µM against MDA-MB-468 cells, indicating potent activity compared to standard treatments like gefitinib.
Compound | Cell Line | GI50 (µM) |
---|---|---|
2-[...]-acetamide | MDA-MB-468 | ≤ 10 |
Gefitinib | MDA-MB-468 | 5.2 |
The mechanism of action involves the modulation of key signaling pathways related to cell proliferation and apoptosis. The compound is believed to interact with specific receptors or enzymes, inhibiting their activity and leading to reduced cell viability in cancer cells.
Inhibition of Osteoclast Differentiation
The compound has also been studied for its effects on bone metabolism. It has shown potential in inhibiting osteoclast differentiation by suppressing the expression of cathepsin K , an enzyme crucial for osteoclast function.
Research Findings:
- Inhibition of Cathepsin K: The compound significantly reduced cathepsin K levels, suggesting a role in bone resorption processes.
- Signaling Pathways: Interactions with TNF-alpha and Wnt signaling pathways were observed, highlighting its potential in treating bone-related disorders.
Properties
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S/c1-10-9-26-17(19-10)20-15(23)8-22-16(24)6-5-13(21-22)12-4-3-11(18)7-14(12)25-2/h3-7,9H,8H2,1-2H3,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJBGOMAJLNNDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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